PENTA-O-ACETYL-A-L-IDOPYRANOSE

Vue d'ensemble

Description

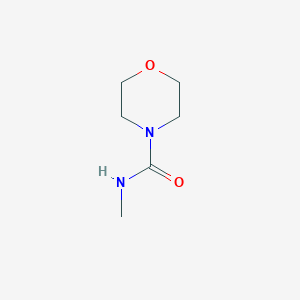

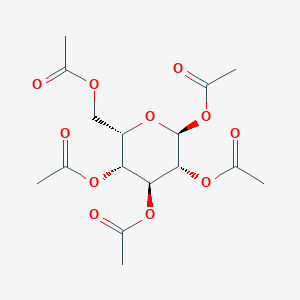

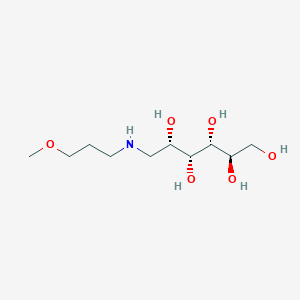

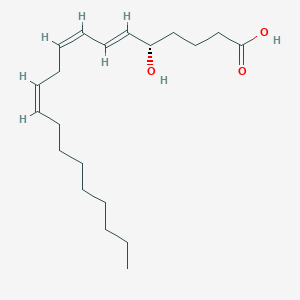

A-L-Idopyranose, pentaacetate is a derivative of pyranose . It has a molecular weight of 390.34 and a molecular formula of C16H22O11 . It is used in the synthesis of mucopolysaccharides .

Synthesis Analysis

The synthesis of A-L-Idopyranose, pentaacetate involves various methods, including the use of acid catalysts such as protonic acid and Lewis acid . Another method involves the use of imidazole to promote anomerization of β-D-glucose pentaacetate .Molecular Structure Analysis

The molecular structure of A-L-Idopyranose, pentaacetate is C16H22O11 . It has a molecular weight of 390.34 . The structure of the compound has been determined by X-ray analysis .Chemical Reactions Analysis

The anomerization of glycosides, such as the transformation of β-D-glucose pentaacetate to its α form, is a key chemical reaction involving A-L-Idopyranose, pentaacetate . This process involves the dissociation of the Cl-carbon atom to acetoxy group bond, leading to the formation of carbonium ions .Applications De Recherche Scientifique

Synthesis and Phosphorylation

α-L-Idopyranose pentaacetate, obtained from 2,3,4-tri-O-acetyl-1,6-anhydro-β-L-idopyranose, can be directly phosphorylated with anhydrous phosphoric acid, followed by deacetylation. This process yields L-idopyranosyl phosphates, crucial intermediates in the synthesis of complex carbohydrates and polysaccharides (Perchemlides, Osawa, Davidson, & Jeanloz, 1967).

Conformational Studies

Theoretical studies on the conformations of aldohexopyranose pentaacetates, including α-L-idopyranose pentaacetate, involve computing net charges on atoms and estimating potential and free energies. This research aids in understanding the molecular structure and reactivity of carbohydrate derivatives (Vijayalakshmi & Rao, 1973).

Cytotoxicity and Cancer Research

α-D-Idopyranose pentaacetate derivatives have been synthesized for potential use as cytotoxic agents against various human cancer cell lines. These novel compounds demonstrate the significance of α-L-idopyranose pentaacetate derivatives in cancer research (Cmoch et al., 2014).

Enantiomer Synthesis

Methyl D-glucoside and d-glucose pentaacetate, which include α-L-idopyranose pentaacetate analogs, are transformed into compounds like methyl alpha-O-glucuronide, important in synthesizing mirror-image oligosaccharides for research in molecular recognition and drug design (Boulineau & Wei, 2004).

Synthesis of Antithrombin Binding Heparin Analogs

The synthesis of heparin-like pentasaccharides, including 2,6-di-O-sulphated α-L-idopyranose, illustrates the application of α-L-idopyranose pentaacetate in developing analogs for biologically active compounds. Although these synthesized compounds were not active, they provide valuable insights into the structure-activity relationship of heparin analogs (Aelst & Boeckel, 2010).

Safety and Hazards

When handling A-L-Idopyranose, pentaacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Orientations Futures

Mécanisme D'action

Target of Action

α-L-Idopyranose, Pentaacetate is a derivative of pyranose The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that pyranose derivatives play a role in various biochemical processes, but the specific pathways affected by this compound and their downstream effects are currently unknown .

Analyse Biochimique

Biochemical Properties

Cellular Effects

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

Transport and Distribution

Subcellular Localization

Propriétés

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B163593.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)